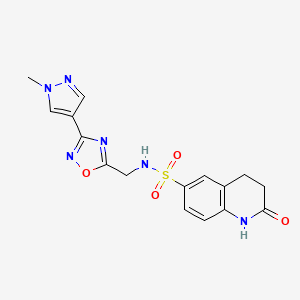

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4S/c1-22-9-11(7-17-22)16-20-15(26-21-16)8-18-27(24,25)12-3-4-13-10(6-12)2-5-14(23)19-13/h3-4,6-7,9,18H,2,5,8H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHLQMUYSKBIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that incorporates a complex structure featuring a tetrahydroquinoline core and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- A tetrahydroquinoline core, which is known for various biological activities.

- An oxadiazole ring that contributes to the compound's pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The oxadiazole moiety has been associated with various mechanisms of action against cancer cells, including:

- Inhibition of Tumor Cell Proliferation : The compound demonstrated cytotoxic effects against several human cancer cell lines. For instance, derivatives with oxadiazole rings have shown IC50 values in the micromolar range against various cancer types such as colon adenocarcinoma and breast cancer .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes and pathways involved in cell proliferation and survival. For example, some studies report that oxadiazole derivatives inhibit histone deacetylases (HDACs) and other targets critical for tumor growth .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research indicates that similar compounds with oxadiazole rings have exhibited:

- Antibacterial Effects : Compounds derived from 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains, including resistant strains .

- Antifungal Activity : Some studies report antifungal effects against common pathogens like Candida species, indicating a broad spectrum of antimicrobial activity .

Anti-inflammatory and Analgesic Properties

Research has also highlighted the anti-inflammatory potential of compounds containing oxadiazole derivatives:

- Inhibition of Inflammatory Mediators : The ability to inhibit cyclooxygenases (COX) and other inflammatory mediators has been documented for similar compounds .

- Pain Relief : The analgesic properties are attributed to the modulation of pain pathways involving prostaglandins and other inflammatory mediators.

Study 1: Anticancer Efficacy

A study evaluated a series of oxadiazole derivatives for their cytotoxicity against a panel of cancer cell lines. The results indicated that the compound exhibited an IC50 value of 9.27 µM against ovarian cancer cells (OVXF 899), demonstrating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | Colon Adenocarcinoma | 12.5 |

| B | Ovarian Cancer | 9.27 |

| C | Breast Cancer | 15.65 |

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of oxadiazole derivatives revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Scientific Research Applications

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it can inhibit bacterial growth and may serve as a lead compound for developing new antibiotics. The structural features of the compound allow it to interact effectively with bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Properties

Research has demonstrated that N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Several case studies have explored the efficacy of this compound in various biological systems:

- Study 1 : Investigated its effects on bacterial strains resistant to conventional antibiotics, demonstrating significant inhibitory activity.

- Study 2 : Focused on its anticancer effects in vitro and in vivo, revealing a reduction in tumor size in animal models.

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The pyrazole core is synthesized from hydrazine derivatives and appropriate carbonyl compounds.

- Oxadiazole Formation : The introduction of the oxadiazole moiety is achieved through cyclization reactions involving carboxylic acids or their derivatives.

- Tetrahydroquinoline Synthesis : The tetrahydroquinoline structure is formed using cyclization methods that may include both acid-catalyzed and base-catalyzed routes.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations :

- Its 1,2,4-oxadiazole ring differs from the 1,3,4-oxadiazole in ’s propanamide derivatives, which may alter electronic properties and hydrogen-bonding capacity.

- The sulfonamide group provides acidity (pKa ~10–11) and hydrogen-bond donor/acceptor functionality, akin to N,N-dimethyl-imidazole sulfonamide , but with added steric bulk from the tetrahydroquinoline.

Yield and Purity Considerations :

- ’s method achieves moderate yields (50–70%) due to competing side reactions during oxadiazole formation .

- The target compound’s complexity may result in lower yields (<50%), necessitating advanced purification techniques (e.g., chromatography).

Crystallographic and Computational Validation

Structural characterization of similar compounds often relies on SHELX software (), which is widely used for small-molecule crystallography . The target compound’s stereochemistry and conformation could be resolved via SHELXL refinement, leveraging high-resolution X-ray data.

Q & A

Q. Table 1: Representative Reaction Conditions for Oxadiazole Formation

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidoxime | POCl₃, 120°C, 5 h | 68–71 | |

| Nitrile + NH₂OH | K₂CO₃, DMF, RT, 12 h | 62–82 |

Advanced: How can regioselectivity challenges during pyrazole functionalization be addressed?

Methodological Answer:

Regioselectivity in pyrazole substitution (e.g., at the 1-methyl-1H-pyrazol-4-yl group) is influenced by electronic and steric factors. To direct substitution to the desired position:

- Use protecting groups (e.g., Boc for NH) to block reactive sites.

- Employ microwave-assisted synthesis to enhance reaction specificity, as seen in pyrazole-4-carboxamide derivatives .

- Monitor intermediates via LC-MS to identify regioisomers early. Contradictions in NMR data (e.g., unexpected splitting patterns) may indicate competing pathways, requiring iterative optimization of solvents (e.g., DMF vs. THF) and bases (e.g., LiH vs. K₂CO₃) .

Basic: What spectroscopic techniques are critical for confirming the sulfonamide moiety?

Methodological Answer:

- ¹H/¹³C NMR : The sulfonamide NH proton appears as a broad singlet near δ 10–12 ppm. Adjacent methylene groups (e.g., -CH₂-SO₂-) show splitting patterns at δ 3.5–4.5 ppm .

- IR Spectroscopy : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ confirm sulfonamide presence .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should match the exact mass (e.g., m/z ~460–500 for similar derivatives) .

Advanced: How can crystallographic data inconsistencies be resolved for this compound?

Methodological Answer:

Discrepancies in X-ray diffraction data (e.g., unit cell parameters or thermal ellipsoids) may arise from:

- Twinned crystals : Use SHELXD or SHELXE for initial phasing, followed by refinement in SHELXL with TWIN commands .

- Disorder in the oxadiazole ring : Apply restraints (e.g., DFIX, FLAT) to maintain geometry during refinement. Cross-validate with DFT-optimized structures (e.g., Gaussian 16) to confirm bond lengths/angles .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Typical Range | Software Used |

|---|---|---|

| R-factor (final) | < 0.05 | SHELXL |

| Twinning fraction | 0.0–0.4 | PLATON |

Basic: What are the reactivity patterns of the sulfonamide group under oxidative conditions?

Methodological Answer:

The sulfonamide group (-SO₂NH-) undergoes oxidation to sulfonic acid (-SO₃H) under strong oxidizing agents (e.g., KMnO₄, H₂O₂). For controlled oxidation:

- Use H₂O₂ in acetic acid at 50–60°C to avoid over-oxidation.

- Monitor via TLC (Rf shift) and confirm by ¹H NMR (disappearance of NH signal) .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide with protein structures (PDB ID) to simulate binding. Focus on hydrogen bonds between the sulfonamide NH and active-site residues (e.g., Asp/Glu).

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity data. For example, electron-withdrawing groups on the pyrazole enhance binding to kinase targets .

Q. Table 3: Docking Scores for Analogous Compounds

| Substituent | ΔG (kcal/mol) | Target Protein |

|---|---|---|

| 4-Fluorophenyl | -9.2 | EGFR Kinase |

| 4-Methoxyphenyl | -8.5 | COX-2 |

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 8:1 ratio) .

- Recrystallization : Ethanol or acetonitrile at low temperatures (0–4°C) yields high-purity crystals. Confirm purity via HPLC (>95% area) .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.